(2R,6R)-2,6-dimethylpiperidine
CAS No.: 14231-78-8
Cat. No.: VC8240065
Molecular Formula: C7H15N
Molecular Weight: 113.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14231-78-8 |
|---|---|
| Molecular Formula | C7H15N |
| Molecular Weight | 113.2 g/mol |
| IUPAC Name | (2R,6R)-2,6-dimethylpiperidine |
| Standard InChI | InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
| Standard InChI Key | SDGKUVSVPIIUCF-RNFRBKRXSA-N |
| Isomeric SMILES | C[C@@H]1CCC[C@H](N1)C |
| SMILES | CC1CCCC(N1)C |
| Canonical SMILES | CC1CCCC(N1)C |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
(2R,6R)-2,6-Dimethylpiperidine belongs to the piperidine family, a class of saturated heterocyclic amines with a six-membered ring containing one nitrogen atom. The compound’s molecular formula is C₇H₁₅N, with a molecular weight of 113.20 g/mol . The two methyl groups at the 2 and 6 positions adopt a trans configuration, resulting in a chiral center. This stereochemistry distinguishes it from its cis isomer, (2R,6S)-2,6-dimethylpiperidine, which is achiral due to an internal plane of symmetry .
The trans configuration forces the methyl groups into axial positions in the chair conformation, creating steric strain. This strain influences the compound’s reactivity, as demonstrated in studies on analogous piperidine derivatives .
Chirality and Isomerism
Three stereoisomers exist for 2,6-dimethylpiperidine:
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(2R,6R)-2,6-Dimethylpiperidine (chiral, trans)
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(2S,6S)-2,6-Dimethylpiperidine (chiral, trans enantiomer)
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(2R,6S)-2,6-Dimethylpiperidine (achiral, cis)
The (R,R) and (S,S) enantiomers are non-superimposable mirror images, while the cis isomer is a meso compound. The enantiomeric pair is commonly resolved via chiral chromatography or enzymatic methods, though industrial-scale resolution remains challenging .
| Stereoisomer | CAS Number | Chirality | Configuration |
|---|---|---|---|
| (2R,6R)-trans | 766-17-6 | Chiral | Axial methyls |
| (2S,6S)-trans | 766-17-6 | Chiral | Axial methyls |
| (2R,6S)-cis | 766-17-6 | Achiral | Equatorial methyls |
Table 1: Stereoisomers of 2,6-dimethylpiperidine .
Synthesis and Production Methods
Reduction of 2,6-Lutidine
The primary synthetic route involves the hydrogenation of 2,6-dimethylpyridine (2,6-lutidine) using catalysts like Raney nickel or palladium on carbon. This reaction typically yields the cis isomer as the major product (70–80%), with the trans isomer forming 20–30% of the mixture . Recent advances in asymmetric hydrogenation have improved trans selectivity, though yields remain suboptimal .
Chiral Resolution Techniques
Racemic trans-2,6-dimethylpiperidine is resolved via diastereomeric salt formation using chiral acids such as tartaric acid. For instance, treatment with L-(+)-tartaric acid preferentially crystallizes the (R,R)-enantiomer, achieving enantiomeric excess (ee) values >98% in optimized conditions .
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency. A representative protocol involves:
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Hydrogenation: 2,6-Lutidine (1.0 M in ethanol) is hydrogenated at 80°C under 50 bar H₂ with 5% Pd/C.
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Distillation: Crude product is distilled under reduced pressure (bp 152–154°C at 760 mmHg).
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Resolution: The racemic mixture is treated with L-(+)-tartaric acid in methanol, yielding (2R,6R)-2,6-dimethylpiperidine tartrate .
Physicochemical Properties
Physical State and Solubility
(2R,6R)-2,6-Dimethylpiperidine is a colorless liquid at room temperature with a boiling point of 152–154°C and a density of 0.847 g/cm³ . It exhibits limited water solubility (<1 g/L) but is miscible with organic solvents like ethanol and dichloromethane.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, J = 6.0 Hz, CH₃), 1.45–1.60 (m, 4H, CH₂), 2.35–2.50 (m, 2H, NCH) .
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IR (neat): ν 2800 cm⁻¹ (C-H stretch), 1450 cm⁻¹ (CH₂ bend), 1250 cm⁻¹ (C-N stretch) .
Conformational Analysis and Stability
Chair Conformation Dynamics
In the chair conformation, the (R,R)-enantiomer positions both methyl groups axially to minimize 1,3-diaxial interactions. This conformation is 5.2 kcal/mol more stable than the boat form, as calculated via density functional theory (DFT) .
Thermodynamic Stability
The trans isomer’s stability arises from reduced steric hindrance compared to the cis form. Experimental data show the trans isomer is 3.8 kcal/mol more stable than the cis isomer at 25°C .
Applications in Organic Synthesis
Chiral Building Blocks
The compound serves as a precursor to chiral ligands for asymmetric catalysis. For example, it forms the backbone of TRIP (thiourea-based catalysts), enabling enantioselective Friedel-Crafts reactions with ee values up to 95% .
Pharmaceutical Intermediates
(2R,6R)-2,6-Dimethylpiperidine hydrochloride (CAS 130291-36-0) is a key intermediate in synthesizing antipsychotic agents. Suppliers list prices ranging from $1,034/100 mg to $1,300/500 mg, reflecting its high value in medicinal chemistry .
| Supplier | Purity | Price (100 mg) |
|---|---|---|
| AK Scientific | 98% | $1,034 |
| Labnetwork Inc. | 97% | $1,100 |
Table 2: Commercial availability of (2R,6R)-2,6-dimethylpiperidine hydrochloride .
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